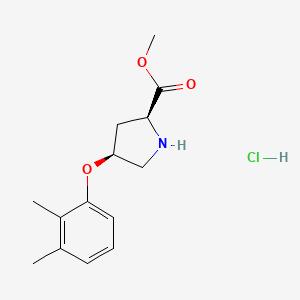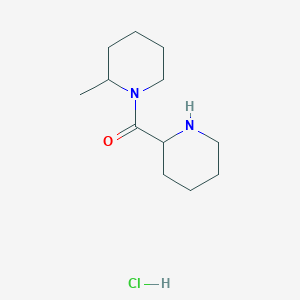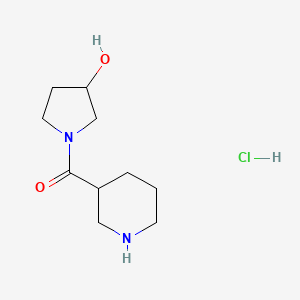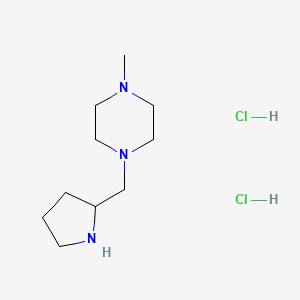
1-Methyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride
Vue d'ensemble
Description
1-Methyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is a chemical compound with the linear formula C10H21N3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride can be represented by the SMILES string CN(CC1)CCN1CC2NCCC2 . The InChI key is RYMLMKVNJHMVEH-UHFFFAOYSA-N .Applications De Recherche Scientifique
Pharmacological Applications :
- A study found L-745,870, a derivative of this compound, to be a selective dopamine D(4) antagonist potentially useful for treating schizophrenia. The study explored its metabolism in different species, revealing key metabolic pathways (Zhang et al., 2000).
- Another research developed a sensitive assay for L-745,870, a potential antipsychotic agent, in human plasma and urine, demonstrating its significance in pharmacokinetics (Chavez-Eng et al., 1997).
Chemical Synthesis and Molecular Design :
- Piperazine-based derivatives are used for derivatizing carboxyl groups on peptides, improving ionization efficiency in mass spectrometry. This indicates their role in enhancing analytical methods for proteome analysis (Qiao et al., 2011).
- Novel piperazine-1-yl-1H-indazole derivatives, important in medicinal chemistry, were synthesized for docking studies, showcasing the compound's relevance in drug design (Balaraju et al., 2019).
Material Science and Flame Retardancy :
- Research on cotton fabric treated with piperazine-phosphonates derivatives demonstrated their potential as flame retardants. This study explored thermal decomposition reactions, contributing to the development of safer materials (Nguyen et al., 2014).
Safety And Hazards
This compound is classified as an Eye Irritant (Category 2) and Skin Irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary measures include avoiding contact with skin and eyes, and wearing protective gloves and eye/face protection .
Propriétés
IUPAC Name |
1-methyl-4-(pyrrolidin-2-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-10;;/h10-11H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJFWTWIIPNWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398303.png)
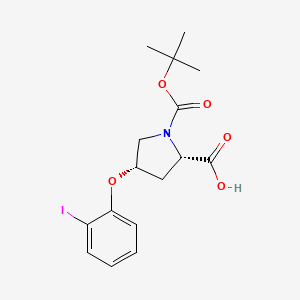

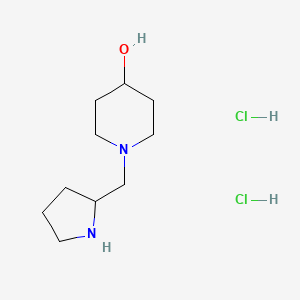
![2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398310.png)
![Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate](/img/structure/B1398311.png)
![Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B1398312.png)
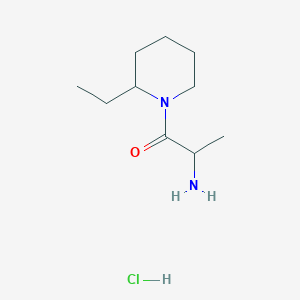
![Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398315.png)
![2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398316.png)

